molecular formula C4HF10P B8326056 Phosphine, bis(1,1,2,2,2-pentafluoroethyl)-

Phosphine, bis(1,1,2,2,2-pentafluoroethyl)-

Cat. No.: B8326056
M. Wt: 270.01 g/mol
InChI Key: RTHUTLGZECEUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, bis(1,1,2,2,2-pentafluoroethyl)- is a useful research compound. Its molecular formula is C4HF10P and its molecular weight is 270.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphine, bis(1,1,2,2,2-pentafluoroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, bis(1,1,2,2,2-pentafluoroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4HF10P

Molecular Weight

270.01 g/mol

IUPAC Name

bis(1,1,2,2,2-pentafluoroethyl)phosphane

InChI

InChI=1S/C4HF10P/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10/h15H

InChI Key

RTHUTLGZECEUPX-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)PC(C(F)(F)F)(F)F)(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.3 g (1.0 mmol) of bis(pentafluoroethyl)phosphinous acid chloride, (C2F5)2PCl, obtainable in accordance with Example 2, is condensed into a degassed solution of 0.61 g (2.0 mmol) of tributyltin hydride, (n-C4H9)3SnH, in 1,6-dibromohexane. The mixture is stirred at room temperature for one hour, and the volatile compounds are subsequently removed under dynamic vacuum conditions. Three cold traps are used: −30° C., −78° C. and −196° C. The cold trap at −196° C. contains a colourless liquid, bis(pentafluoroethyl)phosphine, (C2F5)2PH. The compound is stable at room temperature under inert-gas conditions.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.